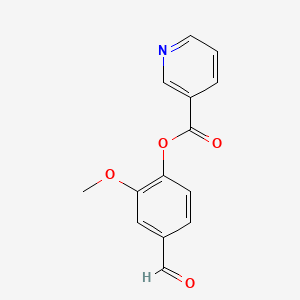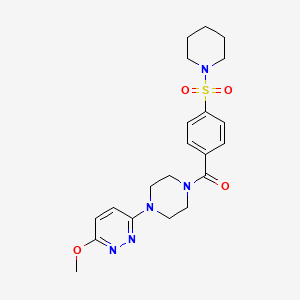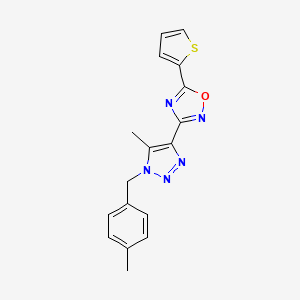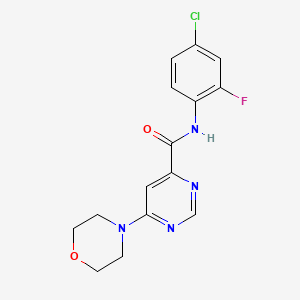
N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with morpholino and pyrimidine moieties, which are common in the synthesis of bioactive molecules with potential pharmacological applications. These compounds are often synthesized for their potential use in treating various diseases, including cancer, as indicated by their cytotoxicity against cancer cell lines .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of isocyanato compounds with amines followed by cyclization with hydrazine hydrate . Similarly, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines was performed using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . These methods highlight the versatility and efficiency of modern synthetic techniques in creating complex molecules with potential therapeutic effects.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction, NMR, FT-IR, and MS. For example, the crystal structure of a related compound was determined and confirmed to be consistent with the molecular structure optimized using Density Functional Theory (DFT) . The packing of molecules in the solid state is frequently dominated by hydrogen bonds, which can influence the compound's stability and reactivity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as carboxamide and morpholino suggests that these compounds could participate in various chemical reactions, including further functionalization or interaction with biological targets. The molecular docking performed in one study indicates that these compounds can bind to specific proteins, which is essential for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not directly reported in the provided papers. However, the crystallographic data provided for some compounds, including cell dimensions and space groups, give insight into the solid-state properties of these molecules . These properties are crucial for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound involved in various synthetic pathways and structure-activity relationship studies, aimed at enhancing the oral bioavailability of pharmaceuticals. Its synthesis involves the modification of pyrimidine derivatives, exploring the effects of substitutions on the pyrimidine ring to modulate biological activity. For example, the introduction of fluorine in specific positions has been shown to retain activity, while the carboxamide group's position is critical for maintaining biological efficacy (Palanki et al., 2000).
Biological Activity and Pharmacological Potential
The compound and its derivatives have been extensively studied for their pharmacological activities, including larvicidal activity against third instar larvae, indicating potential applications in pest control. Certain derivatives exhibit significant activity, suggesting the importance of specific substituents attached to the benzyl ring (Gorle et al., 2016). Additionally, novel compounds synthesized from related structures have demonstrated anti-inflammatory and analgesic properties, showing promise as therapeutic agents in treating pain and inflammation (Abu‐Hashem et al., 2020).
Antitumor Activity
Derivatives of N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide have shown potential in cancer research, with specific compounds inhibiting the proliferation of cancer cell lines. This suggests a promising avenue for developing new anticancer drugs (Hao et al., 2017).
Antimicrobial Properties
Research has also indicated the compound's derivatives to possess antimicrobial properties, highlighting their potential as novel agents in combating bacterial and fungal infections. This includes significant activity against strains known for biofilm formation, suggesting applications in treating infections resistant to conventional treatments (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUAUVRZNRBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

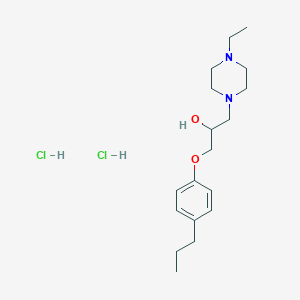
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)
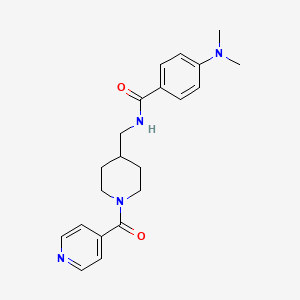
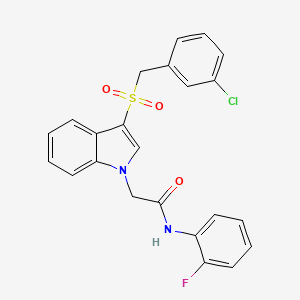

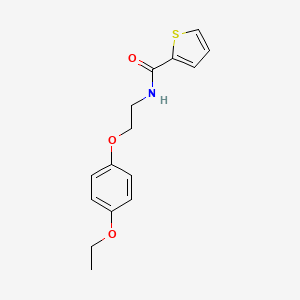
![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)
